4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the trifluorophenyl group and the pyridopyrimidine scaffold contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the selection of appropriate solvents and catalysts is crucial for scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or trifluorophenyl groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can induce apoptosis in cancer cells and prevent tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar scaffold but different substituents.
Pyrido[2,3-d]pyrimidine: Shares the pyridopyrimidine core but has variations in the substitution pattern.
Uniqueness
4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to the presence of the trifluorophenyl group, which enhances its lipophilicity and potential for crossing cell membranes. This structural feature may contribute to its higher potency and selectivity as a kinase inhibitor compared to similar compounds.
Properties
CAS No. |
917759-72-9 |
---|---|
Molecular Formula |
C15H11F3N4O |
Molecular Weight |
320.27 g/mol |
IUPAC Name |
4-ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H11F3N4O/c1-2-23-14-13-10(21-15(19)22-14)6-5-9(20-13)7-3-4-8(16)12(18)11(7)17/h3-6H,2H2,1H3,(H2,19,21,22) |
InChI Key |
HCNXVQCAHZQMIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C(=C(C=C3)F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.